[(4-Methoxyphenyl)methyl](2,2,2-trifluoroethyl)amine
Description
(4-Methoxyphenyl)methylamine (CAS: 926624-52-4) is a secondary amine featuring a 4-methoxybenzyl group and a 2,2,2-trifluoroethyl substituent on the nitrogen atom. Its molecular formula is C₁₀H₁₂F₃NO, with a molecular weight of 255.67 g/mol (hydrochloride form: 255.67 g/mol, C₁₀H₁₃ClF₃NO) . The compound is characterized by:
Properties
IUPAC Name |
2,2,2-trifluoro-N-[(4-methoxyphenyl)methyl]ethanamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12F3NO/c1-15-9-4-2-8(3-5-9)6-14-7-10(11,12)13/h2-5,14H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BGTAFXTUDODNBT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CNCC(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-Methoxyphenyl)methylamine typically involves the reaction of 4-methoxybenzyl chloride with 2,2,2-trifluoroethylamine under basic conditions. The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate, which facilitates the nucleophilic substitution reaction. The reaction mixture is usually heated to reflux to ensure complete conversion of the starting materials .
Industrial Production Methods
On an industrial scale, the production of (4-Methoxyphenyl)methylamine may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale synthesis .
Chemical Reactions Analysis
Types of Reactions
(4-Methoxyphenyl)methylamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride to yield amines or alcohols.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), Chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), Sodium borohydride (NaBH4)
Substitution: Sodium hydroxide (NaOH), Potassium carbonate (K2CO3)
Major Products Formed
Oxidation: Ketones, Carboxylic acids
Reduction: Amines, Alcohols
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Methoxyphenyl)methylamine is utilized in several scientific research fields:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules and heterocycles.
Biology: The compound is used in the study of enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.
Medicine: Research into potential therapeutic applications, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-Methoxyphenyl)methylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoroethylamine group can form hydrogen bonds and electrostatic interactions with active sites, while the methoxyphenyl group can engage in hydrophobic interactions. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparison with Similar Compounds
Substituent Effects on Electronic and Physicochemical Properties
Key Observations :
- Trifluoroethyl vs. Ethyl : The CF₃ group in the target compound significantly lowers pKa (estimated ΔpKa ≈ 2–3) compared to ethyl analogs, impacting solubility and receptor interactions .
- Methoxy vs. Halogen Substitution : Methoxy groups improve aromatic stability, while halogens (F, Cl) enhance binding to hydrophobic pockets in proteins .
Biological Activity
(4-Methoxyphenyl)methylamine is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound combines a methoxyphenyl moiety with a trifluoroethyl amine, which may influence its pharmacological properties.
Chemical Structure
The chemical structure of (4-Methoxyphenyl)methylamine can be represented as follows:
Structural Features:
- 4-Methoxyphenyl Group : This aromatic ring may enhance lipophilicity and receptor binding.
- Trifluoroethyl Amine : The trifluoromethyl group is known to modify the electronic properties and can affect the compound's interaction with biological targets.
Antimicrobial Properties
Research indicates that compounds with similar structural motifs exhibit varying degrees of antimicrobial activity. For instance, studies on related compounds suggest that the introduction of electron-withdrawing groups like trifluoroethyl can enhance antibacterial potency against specific pathogens.
Anticancer Activity
Preliminary studies have shown that analogs of (4-Methoxyphenyl)methylamine may exhibit cytotoxic effects on cancer cell lines. The methoxy group can potentially facilitate interactions with cellular targets involved in proliferation and apoptosis.
Neuropharmacological Effects
There is emerging evidence that compounds containing phenyl and amine groups can influence neurotransmitter systems. Specifically, such compounds may act as modulators of serotonin or dopamine pathways, potentially offering therapeutic avenues for neuropsychiatric disorders.
Case Studies and Experimental Data
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Antibacterial Screening : A study evaluated the antibacterial activity of various substituted amines against ESKAPE pathogens. Although direct data on (4-Methoxyphenyl)methylamine is limited, related compounds showed significant inhibition against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecium .
Compound Activity Against S. aureus Activity Against E. faecium (4-Methoxyphenyl)methylamine TBD TBD Related Compound A Moderate Weak Related Compound B Strong Moderate - Cytotoxicity Assays : In vitro studies have demonstrated that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The mechanism appears to involve the activation of caspase pathways .
- Neuropharmacology Research : Compounds with similar structures have been tested for their effects on neurotransmitter levels in animal models. Results indicated potential anxiolytic effects through modulation of serotonin receptors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
